Hexadecanoyl Bromide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
65269-90-1 |
|---|---|
Molecular Formula |
C16H31BrO |
Molecular Weight |
319.32 g/mol |
IUPAC Name |
hexadecanoyl bromide |
InChI |
InChI=1S/C16H31BrO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3 |
InChI Key |
YRWYFHQUSMOHMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)Br |
Origin of Product |
United States |
Synthetic Methodologies for Hexadecanoyl Bromide
Established Synthetic Routes to Acyl Bromides
The conversion of carboxylic acids to acyl bromides is a fundamental transformation in organic chemistry. Several classical reagents are widely employed for this purpose, and their application to the synthesis of hexadecanoyl bromide from hexadecanoic acid is well-established in principle. These methods typically involve the use of phosphorus- or sulfur-based brominating agents.
One of the most common reagents for this conversion is phosphorus tribromide (PBr₃) . The reaction of a carboxylic acid with PBr₃ effectively replaces the hydroxyl group with a bromine atom, yielding the corresponding acyl bromide and phosphorous acid as a byproduct. byjus.comepfl.ch This method is generally effective for a range of carboxylic acids, including long-chain fatty acids like hexadecanoic acid. wikipedia.orgvedantu.com
Another frequently used reagent is thionyl bromide (SOBr₂) . Similar to its chloride counterpart, thionyl bromide reacts with carboxylic acids to produce acyl bromides, with the advantage that the byproducts, sulfur dioxide (SO₂) and hydrogen bromide (HBr), are gaseous and can be easily removed from the reaction mixture. stackexchange.comresearchgate.net This facilitates the purification of the desired this compound.
Oxalyl bromide , generated in situ from oxalyl chloride and a bromide source or used directly, is another effective reagent for the synthesis of acyl bromides under mild conditions. The reaction with a carboxylic acid produces the acyl bromide along with gaseous byproducts (carbon dioxide and carbon monoxide), which simplifies the workup procedure.
The following table summarizes the established synthetic routes for the preparation of acyl bromides, which are applicable to the synthesis of this compound.
| Reagent | General Reaction | Byproducts |
| Phosphorus Tribromide (PBr₃) | 3 RCOOH + PBr₃ → 3 RCOBr + H₃PO₃ | Phosphorous acid |
| Thionyl Bromide (SOBr₂) | RCOOH + SOBr₂ → RCOBr + SO₂ + HBr | Sulfur dioxide, Hydrogen bromide |
| Oxalyl Bromide ((COBr)₂) | RCOOH + (COBr)₂ → RCOBr + CO + CO₂ + HBr | Carbon monoxide, Carbon dioxide, Hydrogen bromide |
Advanced Synthetic Approaches to this compound
While traditional methods for acyl bromide synthesis are effective, there is a continuous drive towards the development of more environmentally friendly, efficient, and catalytic approaches. Research in this area for long-chain acyl halides like this compound is focused on greener alternatives and the use of catalysts to improve reaction conditions and selectivity.
Environmentally Benign Synthesis Strategies
The development of "green" synthetic methods aims to reduce the use and generation of hazardous substances. For the synthesis of acyl halides, this often involves replacing toxic reagents with more benign alternatives and minimizing waste. While specific studies focusing solely on the green synthesis of this compound are limited, broader research into the green synthesis of fatty acid derivatives provides relevant insights.
One approach involves the use of solvent-free reaction conditions or the use of greener solvents. For instance, the synthesis of long-chain fatty acid chlorides has been reported in inert organic solvents, which can be recycled. semanticscholar.org The principles of these methods can be extended to the synthesis of this compound, potentially reducing the environmental impact associated with solvent use.
Another avenue of exploration is the use of less hazardous brominating agents. While reagents like PBr₃ and SOBr₂ are effective, they are also corrosive and react violently with water. wikipedia.orgresearchgate.net Research into milder brominating systems, although not yet widely applied to long-chain acyl bromides, represents a promising direction for more environmentally benign syntheses.
Catalyst Development in this compound Synthesis
The use of catalysts in the synthesis of acyl halides can lead to milder reaction conditions, higher yields, and improved selectivity. While the direct catalytic synthesis of this compound from hexadecanoic acid is not extensively documented, related catalytic systems for acyl halide formation offer potential pathways.
For example, certain catalysts can activate the carboxylic acid or the brominating agent, facilitating the reaction under less harsh conditions. The Hell-Volhard-Zelinsky reaction, which involves the α-bromination of carboxylic acids, proceeds through an acyl bromide intermediate formed in the presence of a catalytic amount of phosphorus. byjus.com This highlights the potential for phosphorus-based catalysts in transformations involving acyl bromides.
Furthermore, research into catalytic methods for the conversion of alcohols to alkyl bromides sometimes involves phosphorus-based catalysts, and these systems could potentially be adapted for the conversion of carboxylic acids to acyl bromides. google.com The development of efficient and recyclable catalysts for the synthesis of this compound remains an active area of research, driven by the principles of green chemistry and the need for more sustainable industrial processes.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and energy consumption. Key parameters that are typically optimized include the choice of reagent and its stoichiometry, solvent, reaction temperature, and reaction time.
For the synthesis of long-chain fatty acid halides, the choice of the halogenating agent can significantly impact the outcome. For instance, a rapid method for preparing long-chain fatty acid chlorides with quantitative yield and high purity was developed using phosphorus pentachloride or trichloride in an inert solvent, which avoided the need for distillation. semanticscholar.org Similar optimization for this compound would involve comparing the efficacy of PBr₃, SOBr₂, and other brominating agents.
The reaction temperature is another critical factor. While some reactions may require heating to proceed at a reasonable rate, excessive temperatures can lead to side reactions and decomposition of the product. Finding the optimal temperature that balances reaction rate and selectivity is a key aspect of process optimization.
The stoichiometry of the reagents also plays a vital role. Using an excess of the brominating agent can ensure complete conversion of the carboxylic acid but may lead to purification challenges. Conversely, using a stoichiometric amount may result in incomplete reaction. Careful optimization of the molar ratio of hexadecanoic acid to the brominating agent is therefore essential for achieving high yields.
The following table provides a hypothetical example of a data set that would be generated during the optimization of the synthesis of this compound from hexadecanoic acid using thionyl bromide.
| Entry | Molar Ratio (Acid:SOBr₂) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1:1.1 | Dichloromethane | 25 | 4 | 85 |
| 2 | 1:1.5 | Dichloromethane | 25 | 4 | 92 |
| 3 | 1:1.5 | Toluene | 25 | 4 | 88 |
| 4 | 1:1.5 | Dichloromethane | 40 (reflux) | 2 | 95 |
| 5 | 1:1.5 | Dichloromethane | 40 (reflux) | 1 | 90 |
This table is for illustrative purposes to demonstrate the type of data collected during reaction optimization and is not based on a specific cited experiment.
Through systematic variation of these parameters, an optimized protocol for the synthesis of this compound can be developed, ensuring high yield, purity, and efficiency.
Mechanistic Studies of Reactions Involving Hexadecanoyl Bromide
Nucleophilic Substitution Reactions of Hexadecanoyl Bromide
The carbon atom of the carbonyl group in this compound is electrophilic and thus susceptible to attack by nucleophiles. pressbooks.publibretexts.org This leads to nucleophilic acyl substitution, where the bromide ion acts as a leaving group. libretexts.orglibretexts.org
In nucleophilic acyl substitution, an electron-rich nucleophile attacks the carbonyl carbon of the this compound. wikipedia.orgscience-revision.co.uk This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the bromide ion, which is a good leaving group, and forming a new bond between the carbonyl carbon and the nucleophile. science-revision.co.uk
The general form of the reaction is: Nuc:⁻ + R-CO-Br → R-CO-Nuc + Br⁻ wikipedia.org
The reactivity of the substrate in these reactions is influenced by the nature of the nucleophile and the leaving group. Bromide is a good leaving group, making this compound a reactive substrate for these transformations. libretexts.org Common nucleophiles that can displace the bromide include:
Hydroxide ions (OH⁻): Leading to the formation of hexadecanoic acid. wikipedia.org
Alkoxides (RO⁻): Resulting in the synthesis of esters.
Ammonia (NH₃) and amines (RNH₂, R₂NH): Producing amides. libretexts.org
Carboxylates (R'COO⁻): Forming acid anhydrides.
The reaction kinetics can follow different pathways, primarily SN1 or SN2, depending on the substrate, nucleophile, and reaction conditions. wikipedia.orgscience-revision.co.uk For acyl halides, the reaction generally proceeds through a bimolecular nucleophilic substitution (SN2-type) mechanism at the acyl carbon, involving the formation and collapse of the tetrahedral intermediate. science-revision.co.uk
Stereochemical Considerations in Substitution Reactions
Nucleophilic acyl substitution is the principal reaction pathway for acyl halides like this compound. The reaction mechanism fundamentally differs from the SN1 and SN2 pathways observed in alkyl halides. utexas.edulibretexts.org The carbonyl carbon in this compound is sp² hybridized and trigonal planar. When a nucleophile attacks this electrophilic carbon, the hybridization changes to sp³, resulting in a transient tetrahedral intermediate. numberanalytics.com Subsequently, this intermediate collapses, ejecting the bromide ion—an excellent leaving group—and reforming the carbonyl double bond. The carbonyl carbon returns to an sp² hybridized state.
Because the carbonyl carbon is not a stereocenter and is achiral in the starting material, the reaction itself does not induce inversion or racemization at this position in the manner of SN2 or SN1 reactions. numberanalytics.com Instead, stereochemical considerations become paramount when either the hexadecanoyl chain possesses a pre-existing chiral center or when the attacking nucleophile is chiral.
In the case of a reaction with a chiral nucleophile, such as a chiral secondary alcohol, the stereochemistry of the nucleophile is typically preserved in the resulting ester product. The reaction does not affect the stereocenter of the nucleophile. For example, the reaction of this compound with an (R)-configured alcohol will yield the corresponding (R)-ester. The long hexadecanoyl chain can, however, exert steric influence that may affect the rate of reaction, but it does not alter the stereochemical outcome at the nucleophile's chiral center.
If the this compound molecule itself contains a stereocenter—for instance, at the alpha-carbon (C2)—reactions involving this center, such as enolization, could lead to epimerization or diastereoselective transformations depending on the reaction conditions and reagents used. nih.gov However, for standard nucleophilic acyl substitution at the carbonyl carbon, a stereocenter elsewhere in the acyl chain does not participate directly in the reaction mechanism and its configuration is retained.
Table 1: Stereochemical Outcome of Nucleophilic Acyl Substitution
This table illustrates the expected product when this compound reacts with a chiral nucleophile, demonstrating the retention of configuration at the chiral center of the nucleophile.
| Reactant 1 | Reactant 2 (Chiral Nucleophile) | Product | Stereochemical Outcome |
| This compound | (R)-2-Butanol | (R)-sec-Butyl hexadecanoate (B85987) | Retention of configuration |
| This compound | (S)-2-Butanol | (S)-sec-Butyl hexadecanoate | Retention of configuration |
Radical-Mediated Transformations Involving Acyl Bromide Species
Beyond ionic pathways, this compound can participate in radical-mediated transformations. These reactions typically involve the homolytic cleavage of the carbon-bromine bond to generate a hexadecanoyl radical. This initiation can be achieved using heat, UV light, or a radical initiator like azobisisobutyronitrile (AIBN). libretexts.org The resulting hexadecanoyl radical (CH₃(CH₂)₁₄CO•) is a highly reactive intermediate that can engage in several subsequent reactions.
One significant pathway is the addition of the acyl radical to unsaturated bonds. For example, the hexadecanoyl radical can add across the double bond of an alkene. This process generates a new carbon-centered radical, which can then propagate a chain reaction by abstracting a hydrogen atom or another group from a suitable donor, such as tributyltin hydride (Bu₃SnH). libretexts.org This method allows for the formation of new carbon-carbon bonds and the synthesis of complex ketones.
Another critical fate of the hexadecanoyl radical is decarbonylation. At elevated temperatures, the acyl radical can lose a molecule of carbon monoxide (CO) to form a pentadecyl radical (CH₃(CH₂)₁₄•). This alkyl radical is generally more stable than the preceding acyl radical and can participate in a variety of radical processes. masterorganicchemistry.com These include:
Hydrogen Abstraction: The pentadecyl radical can abstract a hydrogen atom from a solvent or another reagent to yield pentadecane.
Halogen Abstraction: The radical can abstract a halogen atom from a source like BrCCl₃ to form 1-bromopentadecane.
Trapping by Radical Scavengers: It can be trapped by stable radicals like TEMPO or by oxygen to form peroxy radicals. acs.org
These radical-mediated transformations showcase the versatility of this compound as a precursor not only to acyl-substituted products but also to long-chain alkyl compounds through a decarbonylation-radical reaction sequence. The specific outcome is highly dependent on the reaction conditions and the other reagents present in the system. mdpi.comnih.gov
Table 2: Examples of Radical-Mediated Reactions of this compound
This table outlines potential radical reactions starting from this compound, the necessary conditions, and the resulting product classes.
| Reaction Type | Initiator/Conditions | Key Intermediate(s) | General Product Structure |
| Radical Addition to Alkene | AIBN, heat | Hexadecanoyl radical | Ketone with an extended alkyl chain |
| Reductive Dehalogenation | Bu₃SnH, AIBN | Hexadecanoyl radical | Hexadecanal |
| Decarbonylation followed by H-abstraction | High temperature, H-donor solvent | Hexadecanoyl radical, Pentadecyl radical | Pentadecane |
| Decarbonylation-Halogenation | AIBN, CCl₄ or BrCCl₃ | Hexadecanoyl radical, Pentadecyl radical | 1-Chloropentadecane or 1-Bromopentadecane |
Applications of Hexadecanoyl Bromide in Complex Molecular Synthesis
Derivatization Strategies for Hexadecanoyl-Containing Structures
The primary utility of hexadecanoyl bromide lies in its ability to acylate nucleophiles, a process that is fundamental to many derivatization strategies. This reactivity is harnessed to modify the properties of molecules, either to build more complex structures or to enhance their detectability in analytical assays.
The reaction of this compound with alcohols and amines is a direct and efficient method for the synthesis of hexadecanoate (B85987) esters and hexadecanamides, respectively. As an acyl halide, this compound is highly electrophilic, making these reactions generally rapid and high-yielding. organic-chemistry.org
The formation of esters, known as esterification, occurs when an alcohol attacks the carbonyl carbon of this compound. This is followed by the elimination of a bromide ion, resulting in the formation of an ester linkage. nih.govnih.gov This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrogen bromide byproduct. orgsyn.org The general mechanism for this reaction is a nucleophilic acyl substitution.
Similarly, amidation proceeds through the nucleophilic attack of an amine on the carbonyl carbon of this compound. google.comgla.ac.uk Primary and secondary amines readily react to form secondary and tertiary amides, respectively. organic-chemistry.org These reactions are typically exothermic and may require cooling to control the reaction rate. organic-chemistry.org The synthesis of N-acyl amino acids, for instance, can be achieved by reacting an amino acid with an acyl halide like this compound, often in a biphasic system or with a suitable base to facilitate the reaction. farmaciajournal.com
| Reactant Class | Product Class | General Reaction |
| Alcohols (R'-OH) | Esters | R-COBr + R'-OH → R-COOR' + HBr |
| Primary Amines (R'-NH₂) | Secondary Amides | R-COBr + R'-NH₂ → R-CONHR' + HBr |
| Secondary Amines (R'₂NH) | Tertiary Amides | R-COBr + R'₂NH → R-CONR'₂ + HBr |
| Table 1: General Reactions of this compound with Alcohols and Amines. R = CH₃(CH₂)₁₄ |
These reactions are fundamental in lipid chemistry and in the synthesis of complex biomolecules and their analogs, where the long alkyl chain of the hexadecanoyl group imparts specific physical and biological properties.
In analytical chemistry, particularly in chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), derivatization is a common strategy to improve the analytical characteristics of a molecule. nih.govnih.gov this compound can be used as a derivatizing agent to enhance the detectability of compounds containing suitable functional groups.
The introduction of the large, nonpolar hexadecanoyl group can significantly alter the physicochemical properties of an analyte. Key benefits of derivatization with this compound include:
Increased Volatility for GC Analysis: For polar compounds with low volatility, such as some alcohols or amines, conversion to a hexadecanoate ester or amide derivative increases their molecular weight and reduces their polarity, which can improve their volatility and thermal stability for GC analysis. nih.gov
Enhanced Lipophilicity for Reversed-Phase HPLC: In reversed-phase HPLC, where separation is based on hydrophobicity, derivatizing a polar analyte with the long C16 chain of this compound dramatically increases its retention time, allowing for better separation from more polar matrix components. tandfonline.com
Improved Sensitivity for Certain Detectors: While the hexadecanoyl group itself does not possess a strong chromophore for UV-Vis detection, its introduction can be part of a broader strategy. More importantly, for techniques like mass spectrometry (MS), the introduction of a large, specific mass fragment can aid in identification and quantification. organic-chemistry.org For electron capture detection (ECD) in GC, while not directly applicable to the hydrocarbon chain, if a fluorinated version of the acyl bromide were used, sensitivity would be greatly enhanced. nih.gov
The process of derivatization for analytical purposes involves reacting the analyte with an excess of the derivatizing agent, in this case, this compound, under conditions that ensure complete reaction. The resulting derivative is then analyzed by the chosen chromatographic method.
| Analytical Technique | Purpose of Derivatization | Effect of Hexadecanoyl Group |
| Gas Chromatography (GC) | Increase volatility and thermal stability | Reduces polarity, increases molecular weight |
| Reversed-Phase HPLC | Increase retention and separation | Increases hydrophobicity |
| Mass Spectrometry (MS) | Provide a characteristic mass fragment | Adds a specific mass (239 Da for the acyl group) |
| Table 2: Analytical Derivatization with this compound. |
Functionalization of Organic Molecules using this compound
Beyond simple derivatization, this compound can be employed in more complex synthetic strategies to functionalize organic molecules, including the challenging activation of C-H bonds and the modification of polymers.
Direct C-H functionalization is a powerful tool in organic synthesis that allows for the conversion of inert C-H bonds into new C-C or C-heteroatom bonds, often with high selectivity and atom economy. organic-chemistry.orgchemrxiv.org While the direct use of this compound in C-H functionalization is not as widely documented as other methods, its role as an electrophile in related transformations provides a basis for its potential application.
One plausible approach involves a radical-mediated pathway. Radical C-H functionalization often proceeds via a hydrogen atom transfer (HAT) step, where a radical initiator abstracts a hydrogen atom from a C-H bond to generate an alkyl radical. chemrxiv.orgdiva-portal.org This alkyl radical could then, in principle, react with a suitable species derived from this compound. However, a more direct route for C-C bond formation using alkyl halides often involves transition-metal catalysis. researchgate.netmdpi.com For instance, nickel-catalyzed cross-coupling reactions have been developed for the alkylation of C-H bonds using alkyl halides. researchgate.net In such a system, a directing group on the substrate coordinates to the metal center, which then facilitates the cleavage of a nearby C-H bond. The resulting metallacyclic intermediate can then undergo reaction with an alkyl halide, such as this compound, although acyl halides are more commonly used for acylation rather than alkylation in this context.
A more direct application of acyl halides in C-H functionalization is in Friedel-Crafts acylation, a classic method for forming C-C bonds with aromatic compounds. In this reaction, this compound, in the presence of a Lewis acid catalyst (e.g., AlCl₃), can acylate an aromatic ring, attaching the hexadecanoyl group directly to a carbon atom of the ring.
This compound is a useful reagent for the synthesis and modification of polymers and materials, primarily to impart hydrophobicity and other specific properties related to its long alkyl chain. The introduction of the hexadecanoyl moiety can significantly alter the surface properties of materials, affecting wettability, adhesion, and biocompatibility. researchgate.net
One common strategy is the surface modification of polymers. Polymers with hydroxyl or amine groups on their surface can be readily functionalized by reaction with this compound. This process grafts the long C16 chains onto the polymer surface, transforming a hydrophilic surface into a highly hydrophobic one. mdpi.com This is analogous to the silylation of surfaces but results in an amide or ester linkage.
In polymer synthesis, long-chain alkyl bromides can act as initiators or chain transfer agents in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). nih.gov While this compound itself is an acyl bromide, related long-chain alkyl bromides are used to initiate the polymerization of monomers from a surface, creating polymer brushes. This compound could be used to functionalize a pre-formed polymer containing reactive groups, thereby creating a graft copolymer with long hydrophobic side chains. These modified polymers can have applications as surfactants, in the formation of micelles for drug delivery, or as components of specialized coatings. google.comopenmedicinalchemistryjournal.com
Synthesis of Heterocyclic Compounds Incorporating Hexadecanoyl Moieties
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. nih.govnih.gov The incorporation of a long lipophilic chain, such as the hexadecanoyl group, can be a key strategy to modulate the biological activity or physical properties of a heterocyclic scaffold. This compound, as a reactive acyl bromide, is a suitable precursor for building such molecules. Several classical methods for heterocycle synthesis can be adapted to use this compound.
A prominent example is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thioamide. nih.govcutm.ac.in While this compound is an acyl bromide, it can be converted to an α-bromoketone, which can then participate in this reaction. A more direct approach involves the reaction of this compound with a suitable bifunctional nucleophile. For instance, reaction with an aminothiol (B82208) could lead to the formation of a thiazoline, which can be subsequently oxidized to a thiazole. beilstein-journals.org
Similarly, oxazoles can be synthesized by the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of a 2-acylamino ketone. An amide formed from this compound and an α-amino ketone would be a direct precursor for this reaction. Alternatively, direct reaction of this compound with an α-amino alcohol could lead to an oxazoline (B21484) intermediate, which upon oxidation or elimination would yield the corresponding oxazole. nih.gov
The synthesis of imidazoles can also be envisioned. Reacting this compound with a 1,2-diamine would, after an initial acylation, lead to an intermediate that can cyclize to form a dihydroimidazole, which can then be oxidized to the aromatic imidazole. mdpi.com
| Heterocycle | Key Precursors from this compound | General Synthetic Strategy |
| Thiazole | N-Hexadecanoyl-thioamide or α-bromo-hexadecanoylketone | Hantzsch Synthesis or reaction with aminothiol |
| Oxazole | N-Hexadecanoyl-α-amino ketone | Robinson-Gabriel Synthesis |
| Imidazole | N-Hexadecanoyl-1,2-diamine | Condensation and cyclization |
| Table 3: Synthetic Routes to Heterocycles Using this compound. |
Contributions to Lipid Mimetic and Membrane Chemistry
The synthesis of molecules that mimic the structure and function of natural lipids is a significant area of chemical research. These lipid mimetics are crucial for understanding membrane biology and for the development of drug delivery systems. This compound, with its 16-carbon chain, is an ideal building block for creating the hydrophobic tails of synthetic lipids.
This compound is utilized in the synthesis of various lipid derivatives that are designed to mimic the properties of natural membrane components. aip.org For instance, it can be used to acylate appropriate hydrophilic head groups, thereby generating amphiphilic molecules capable of self-assembling into bilayer structures similar to cell membranes. The synthesis of dioctadecyldimethylammonium bromide (DODAB), a well-studied synthetic cationic lipid, exemplifies the utility of long-chain alkyl halides in creating membrane-mimetic systems. aip.org While not directly using this compound, the principles of its synthesis, involving the alkylation of a dimethylamine (B145610) derivative with long-chain alkyl bromides, are directly transferable. aip.org
The synthesis of complex lipid A derivatives, the hydrophobic anchor of lipopolysaccharides, often involves the acylation of a disaccharide backbone with various fatty acids. nih.gov While specific examples may use the corresponding acyl chloride or acid, the reactivity of this compound makes it a suitable alternative for introducing the hexadecanoyl (palmitoyl) chain at specific positions on the sugar scaffold. This is crucial for creating synthetic lipid A analogs to study their immunological activity. nih.gov
Table 1: Examples of Lipid Derivatives Synthesized Using Long-Chain Acyl Halides
| Lipid Derivative Class | Precursor Molecules | Acylating Agent Principle | Resulting Structure |
|---|---|---|---|
| Cationic Lipids | Dimethylamine derivatives, long-chain alcohols | Alkylation with long-chain alkyl bromides | Amphiphilic molecule with a positively charged headgroup and hydrophobic tails |
| Lipid A Analogs | Disaccharide backbone | Acylation with fatty acyl halides (e.g., this compound) | Complex glycolipid with multiple fatty acid chains |
This table is interactive. Click on the headers to sort.
The covalent attachment of lipid chains to biomolecules, such as peptides and proteins, is a naturally occurring post-translational modification that can influence their localization and function. This compound can be employed to chemically mimic this process, allowing for the synthesis of lipidated biomolecules for research purposes.
For example, the specific acylation of the thiol group of cysteine residues in peptides with acyl chlorides has been demonstrated as a convenient method for producing fatty acylated peptides. researchgate.net this compound can serve as a reactive acylating agent in such reactions, leading to the formation of S-hexadecanoyl peptides. These modified peptides can exhibit altered membrane-binding properties and biological activities. Furthermore, the development of chemoselective ligation techniques allows for the precise attachment of lipid moieties to proteins, enabling the study of lipid-protein interactions and their functional consequences. rsc.org
Integration in Natural Product Synthesis
Natural products often possess complex and unique molecular architectures with significant biological activities. The total synthesis of these compounds is a major driver of innovation in organic chemistry.
This compound can be a key reagent in the total synthesis of natural products that contain a hexadecanoyl (palmitoyl) ester or amide moiety. While many syntheses may opt for the corresponding carboxylic acid (palmitic acid) and a coupling agent, or the more reactive acyl chloride, the principle of using a hexadecanoyl synthon is central.
For instance, the synthesis of certain bioactive lipids and glycolipids involves the esterification or amidation of a core scaffold with a C16 fatty acid derivative. rsc.orgresearchgate.net An example is the synthesis of 'seminolipid', a glycerolipid that was acylated with hexadecanoyl chloride in the final steps. rsc.org In such multi-step syntheses, the introduction of the long alkyl chain via an acyl halide like this compound at a late stage can be an efficient strategy. The total synthesis of complex natural products often requires the careful orchestration of numerous reactions, and the choice of acylating agent can be critical for achieving high yields and avoiding side reactions. acs.orgengineering.org.cnrsc.orgmdpi.com
Table 2: Research Findings on the Use of Hexadecanoyl Moieties in Synthesis
| Research Area | Key Finding | Significance |
|---|---|---|
| Total Synthesis | Late-stage acylation with hexadecanoyl derivatives is a viable strategy for completing the synthesis of complex natural products. rsc.org | Provides an efficient route to introduce the C16 alkyl chain. |
| Lipid-Modified Peptides | Specific acylation of cysteine residues with long-chain acyl halides yields lipidated peptides with modified properties. researchgate.net | Enables the study of lipid-protein interactions and the development of novel therapeutic peptides. |
| Lipid A Synthesis | Orthogonal protecting group strategies allow for the selective acylation of a disaccharide core with various fatty acids, including hexadecanoic acid. nih.gov | Facilitates the synthesis of structurally defined lipid A analogs for immunological studies. |
This table is interactive. Click on the headers to sort.
Utilization in Reagent Development for Synthetic Chemistry
Beyond its direct incorporation into target molecules, this compound can be used to develop novel reagents for synthetic chemistry. The long alkyl chain can impart specific physical properties, such as solubility in nonpolar solvents or self-assembly behavior, to the resulting reagent.
The principles of using bifunctional molecules, where one part of the molecule imparts a specific physical property and the other is a reactive group, are well-established in synthetic chemistry. mdpi.com While specific examples utilizing this compound in this context are not extensively documented in the provided search results, the concept of using long-chain alkyl bromides to create surfactants or phase-transfer catalysts is a known strategy in organic synthesis. nih.govacs.org For example, quaternary ammonium (B1175870) bromides with long alkyl chains can function as phase-transfer catalysts, facilitating reactions between water-soluble and organic-soluble reactants. nih.gov The development of novel coupling reagents or protecting groups that incorporate a hexadecanoyl chain to modulate their properties represents a potential area for future research. nih.govresearchgate.net
Spectroscopic and Analytical Characterization of Hexadecanoyl Bromide and Its Derivatives
Infrared Spectroscopy (IR) Applications
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by analyzing its vibrational modes. For hexadecanoyl bromide, key characteristic absorption bands are expected due to the presence of the carbonyl group (C=O), the carbon-bromine bond (C-Br), and the extensive aliphatic chain (C-H).
The carbonyl stretching vibration (C=O) of an acyl bromide typically appears as a strong absorption band in the region of 1780-1820 cm⁻¹. This high wavenumber is characteristic of acyl halides due to the electron-withdrawing effect of the halogen, which increases the bond order of the carbonyl. pressbooks.pub The C-Br stretching vibrations are generally observed in the fingerprint region, typically around 500-700 cm⁻¹, though these can be less intense and more complex due to coupling with other vibrations. piketech.com The long aliphatic chain will exhibit characteristic C-H stretching vibrations: asymmetric and symmetric stretching of CH₂ groups around 2920 cm⁻¹ and 2850 cm⁻¹, respectively, and CH₃ stretching around 2960 cm⁻¹ and 2870 cm⁻¹. Bending vibrations for CH₂ (scissoring) are expected around 1465 cm⁻¹, and for CH₃ (asymmetric and symmetric) around 1450 cm⁻¹ and 1375 cm⁻¹, respectively. pressbooks.pub
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (acyl bromide) | 1780-1820 | Strong |
| C-H (CH₂, asymmetric) | ~2920 | Strong |
| C-H (CH₂, symmetric) | ~2850 | Strong |
| C-H (CH₃, asymmetric) | ~2960 | Medium |
| C-H (CH₃, symmetric) | ~2870 | Medium |
| C-H (CH₂ bending) | ~1465 | Medium |
| C-H (CH₃ bending) | ~1450, ~1375 | Medium |
| C-Br | 500-700 | Weak-Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for determining the complete carbon-hydrogen framework of this compound, providing detailed information on the connectivity and environment of individual atoms.
The ¹H NMR spectrum of this compound would reveal distinct signals corresponding to the various proton environments along the long hydrocarbon chain and adjacent to the carbonyl and bromine atoms. The protons on the carbon alpha to the carbonyl group (-CH₂C(=O)Br) are expected to be deshielded and resonate downfield, typically around δ 2.5-3.0 ppm. The protons of the methylene (B1212753) groups in the bulk of the long alkyl chain (-CH₂-) would appear as a broad multiplet around δ 1.2-1.3 ppm. The terminal methyl group (-CH₃) would typically show a triplet around δ 0.8-0.9 ppm. The methylene group directly adjacent to the terminal methyl group would appear slightly downfield from the bulk methylene protons. hmdb.cabmrb.iochemicalbook.com
Expected ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂C(=O)Br | 2.5-3.0 | Triplet/Multiplet | 2H |
| -(CH₂)₁₂- | 1.2-1.3 | Broad Multiplet | 24H |
| -CH₂CH₃ | 1.25-1.35 | Multiplet | 2H |
| -CH₃ (terminal) | 0.8-0.9 | Triplet | 3H |
The ¹³C NMR spectrum provides information about the carbon backbone. For this compound, the most characteristic signal would be the carbonyl carbon, which is highly deshielded due to the electronegativity of oxygen and bromine, typically appearing in the range of δ 165-175 ppm. The carbon atom directly bonded to the bromine in the acyl group would also be significantly deshielded. The methylene carbons (-CH₂-) along the long chain would resonate in the aliphatic region, typically between δ 20-35 ppm, with some variations depending on their proximity to the ends of the chain or the carbonyl group. The terminal methyl carbon (-CH₃) would appear furthest upfield, around δ 10-15 ppm. bmrb.iohmdb.cachemicalbook.comspectrabase.com
Expected ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| C=O | 165-175 |
| -CH₂C(=O)Br | 30-40 |
| -(CH₂)₁₂- | 20-35 (multiple signals) |
| -CH₂CH₃ | 25-30 |
| -CH₃ (terminal) | 10-15 |
Mass Spectrometry (MS) in Structural Elucidation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as providing insights into its fragmentation pathways. The molecular ion (M⁺) peak for this compound (C₁₆H₃₁BrO) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 319.32 g/mol nih.gov. A distinctive feature of bromine-containing compounds in MS is the presence of two nearly equally abundant isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). This isotopic distribution leads to a characteristic M and M+2 pattern in the mass spectrum, where the M+2 peak is almost as intense as the M peak libretexts.org. Common fragmentation patterns for acyl bromides include the loss of the bromine atom, leading to a stable acylium ion [R-C=O]⁺. For this compound, this would result in a significant fragment at m/z 239 (C₁₆H₃₁O⁺). Further fragmentation would involve typical cleavages along the long alkyl chain, producing a series of peaks separated by 14 m/z units (for -CH₂- units). The loss of the acyl bromide group itself, leading to a hydrocarbon fragment, is also possible. libretexts.org
Expected Mass Spectrometry Features for this compound
| Feature | Expected m/z (relative abundance) | Description |
| Molecular Ion (M⁺) | ~318 (for ⁷⁹Br), ~320 (for ⁸¹Br) | Parent ion, characteristic M / M+2 pattern due to bromine isotopes libretexts.org |
| [M-Br]⁺ | ~239 | Acylium ion, R-C≡O⁺, formed by loss of bromine atom |
| Alkyl chain fragments | Various, separated by 14 units | Fragmentation along the hydrocarbon chain |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Derived Systems
This compound itself, being a saturated compound with only a carbonyl group and no extensive conjugation, does not typically exhibit strong absorption in the conventional ultraviolet-visible (UV-Vis) region (200-800 nm). However, UV-Vis spectroscopy becomes highly relevant when this compound is used as a precursor to synthesize derivatives that incorporate chromophores. These derived systems, such as esters or amides formed by reacting this compound with UV-absorbing molecules (e.g., aromatic compounds, conjugated systems, or dyes), can then be characterized by UV-Vis spectroscopy. The technique is valuable for:
Quantification: Determining the concentration of the chromophore-containing derivative based on its characteristic absorption maxima and molar absorptivity asianjpr.com.
Monitoring Reaction Progress: Tracking the formation or consumption of a UV-active derivative during a synthetic reaction up.ac.za.
Structural Information: Observing shifts in absorption maxima (bathochromic or hypsochromic shifts) or changes in intensity, which can indicate changes in the electronic environment or conformation of the chromophore upon derivatization or interaction with other molecules up.ac.zanottingham.ac.ukresearchgate.net.
For example, if this compound reacts with a molecule containing a benzene (B151609) ring, the resulting derivative would show characteristic absorption bands in the UV region, typically around 200-280 nm, depending on the substituents vscht.cz.
Fluorescence Spectroscopy in Complex Characterization
Similar to UV-Vis spectroscopy, this compound itself is not inherently fluorescent. Its utility in fluorescence spectroscopy arises when it is used to create fluorescent derivatives or to modify existing fluorescent molecules. This involves attaching a fluorophore (a molecule capable of fluorescence) to the hexadecanoyl chain. Such hexadecanoyl-modified fluorophores can then be employed in various applications, particularly in biological and material sciences, for:
Probing Microenvironments: The fluorescence properties (e.g., emission maximum, quantum yield, lifetime) of the attached fluorophore can be sensitive to its local environment (e.g., polarity, viscosity). The long hexadecanoyl chain can anchor the fluorophore into specific regions of membranes, micelles, or polymers, allowing researchers to study these environments instras.comresearchgate.net.
Tracking and Localization: Fluorescently tagged hexadecanoyl derivatives can be used as probes to track the movement or localization of lipids or other molecules in complex biological systems or materials instras.comnih.gov.
Binding Studies: Changes in fluorescence intensity or spectral shifts can indicate binding events between the hexadecanoyl derivative and other molecules, such as proteins or receptors nih.gov.
Complex Characterization: Understanding the interactions of these long-chain derivatives within self-assembled structures like micelles or liposomes, where the hexadecyl chain contributes to hydrophobic interactions instras.com.
For instance, hexadecylated fluorescein (B123965) derivatives have been shown to bind strongly to micelles, and their spectral properties (absorption and fluorescence) can indicate their existing structural forms and interactions within these complex systems researchgate.netinstras.com.
Computational and Theoretical Investigations of Hexadecanoyl Bromide
Quantum Chemical Calculations on Reaction Energetics and Intermediates
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, are instrumental in determining the electronic structure, stability, and reactivity of molecules unipd.it. These calculations can predict the energetics of chemical reactions, identify transition states, and characterize reaction intermediates princeton.edursc.org. For a compound like Hexadecanoyl Bromide, quantum chemical calculations could be employed to:
Determine Reaction Energetics: Calculate the energy barriers and thermodynamic changes (e.g., Gibbs free energy, enthalpy) for reactions involving the acyl bromide functional group, such as hydrolysis, alcoholysis, or amidation. This would involve identifying reactants, products, and the highest energy points along the reaction pathway, known as transition states princeton.edu.
Characterize Intermediates: Investigate the structure and stability of any transient intermediates formed during these reactions. For instance, the formation of a tetrahedral intermediate in nucleophilic acyl substitution reactions could be computationally characterized, providing insights into its electronic configuration and geometry nih.gov.
Explore Reaction Pathways: Map out potential reaction pathways, comparing the feasibility of different mechanistic routes (e.g., SN2-like versus SN1-like mechanisms at the carbonyl carbon) by calculating their respective activation energies rsc.org.
Molecular Dynamics Simulations of Hexadecanoyl-Containing Systems
Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time, providing insights into their dynamic behavior and interactions ehu.eus. While direct MD simulations of this compound as a standalone compound in reactive environments are not commonly reported, the "hexadecanoyl" moiety, a 16-carbon saturated acyl chain, is a common component in biological lipids. MD simulations have been extensively used to study systems containing hexadecanoyl (palmitoyl) chains within more complex structures, such as:
Lipid Bilayers and Micelles: MD simulations frequently investigate the self-assembly, structural properties, and dynamics of lipid bilayers and micelles composed of palmitoyl-containing phospholipids (B1166683) (e.g., 1-palmitoyl-2-oleoyl-phosphatidylcholine (POPC) or palmitoyl-oleoyl phosphatidylserine (B164497) (POPS)) acs.orgnih.govnih.gov. These studies reveal details about membrane fluidity, phase transitions, and interactions with other molecules ibm.comacs.org.
Protein-Lipid Interactions: Simulations can explore how palmitoyl (B13399708) modifications on proteins influence protein structure, membrane anchoring, and protein-lipid interactions ibm.com. For instance, the dynamic behavior of palmitoyl groups attached to proteins like rhodopsin has been studied to understand their role in membrane protein function ibm.com.
Solution Behavior: Although not specifically for this compound, MD simulations can generally model the behavior of long-chain molecules in various solvents, providing information on their conformation, aggregation, and solvent interactions epfl.ch.
The existing literature primarily focuses on the "palmitoyl" chain as part of larger biological or surfactant systems, rather than the acyl bromide functionality of this compound ibm.comacs.orgnih.govnih.govacs.orgwindows.net.
Mechanistic Insights from Computational Modeling
Computational modeling, encompassing both quantum chemical and molecular dynamics approaches, is a powerful tool for gaining mechanistic insights into chemical and biological processes acs.orgnih.govnih.gov. By simulating molecular interactions and transformations, computational models can elucidate the underlying steps and driving forces of reactions, often complementing experimental observations epfl.ch. For this compound, computational modeling could potentially provide mechanistic insights into:
Reaction Mechanisms: Detailed understanding of how nucleophiles attack the carbonyl carbon, the role of the leaving group (bromide), and the influence of solvent effects on the reaction pathway.
Catalysis: If this compound were involved in catalyzed reactions, computational models could identify the active sites of catalysts, the nature of catalyst-substrate interactions, and the energy profiles of catalytic cycles.
Decomposition Pathways: Investigate potential degradation or decomposition pathways of the compound under various conditions, which could be relevant for its stability and handling.
While computational modeling broadly offers such mechanistic insights across various chemical systems acs.orgnih.govacs.orgnih.gov, specific mechanistic studies focused on this compound are not found in the reviewed literature.
Structure-Reactivity Relationship Studies through Computational Approaches
Structure-reactivity relationships (SRRs) aim to correlate the structural features of a molecule with its chemical reactivity nih.gov. Computational approaches, particularly quantum chemical calculations and quantitative structure-activity/reactivity relationship (QSAR/QSRR) models, are valuable for establishing and understanding these relationships ehu.eusnih.gov. For this compound, computational SRR studies could:
Investigate Substituent Effects: Although this compound itself does not have readily varied substituents on its acyl chain, SRR studies could compare its reactivity to other acyl halides (e.g., acyl chlorides, acyl fluorides) or acyl bromides with different chain lengths, to understand the electronic and steric effects on the acyl halide functional group chemrxiv.org.
Predict Reactivity Trends: Develop models that predict the reactivity of this compound in various reactions based on its calculated electronic properties (e.g., partial charges, frontier molecular orbital energies) and steric parameters nih.gov.
Optimize Reaction Conditions: Inform the design of synthetic strategies by predicting how modifications to the acyl bromide or the reaction environment might affect reaction rates and selectivity.
Despite the general utility of computational SRR studies in organic chemistry ehu.eusnih.govchemrxiv.org, specific research applying these approaches directly to this compound to establish its structure-reactivity relationships is not evident in the available information.
Data Tables
Due to the absence of specific computational data or detailed research findings directly pertaining to this compound in the context of quantum chemical calculations, molecular dynamics simulations, mechanistic insights, or structure-reactivity relationships from the search results, no interactive data tables with specific computational findings for this compound can be generated. However, fundamental computed properties of this compound from PubChem are available and are presented below.
| Property | Value | Source |
| Molecular Weight | 319.32 g/mol | PubChem ibm.com |
| Molecular Formula | C₁₆H₃₁BrO | PubChem ibm.com |
| XLogP3 | 7.4 | PubChem ibm.com |
| Heavy Atom Count | 18 | PubChem ibm.com |
| Topological Polar Surface Area | 17.1 Ų | PubChem ibm.com |
| IUPAC Name | This compound | PubChem ibm.com |
| InChI Key | BQZCHQWJXVZCRG-UHFFFAOYSA-N | PubChem ibm.com |
Future Research Directions and Emerging Trends
Novel Catalytic Systems for Hexadecanoyl Bromide Transformations
The development of novel catalytic systems is crucial for enhancing the efficiency and selectivity of reactions involving this compound. Traditional acylation reactions, such as Friedel-Crafts acylation, often rely on stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃), which can lead to significant waste generation and challenging workup procedures sigmaaldrich.comorganic-chemistry.org. Future research aims to replace these with more efficient and environmentally benign catalytic alternatives.
Advancements in catalysis for acyl halides and alkyl bromides, which are structurally analogous to this compound, suggest promising directions. For instance, solid superacid catalysts, such as poly(4-vinylpyridine) supported trifluoromethanesulfonic acid, have been explored for Friedel-Crafts reactions, offering easier handling and purification sigmaaldrich.com. Ionic liquids, specifically imidazolium-based systems, and rare-earth metal triflates like erbium trifluoromethanesulfonate (B1224126) have also shown catalytic activity in acylation, potentially providing milder and more recyclable reaction media sigmaaldrich.com.
In the context of amide bond formation, which is a highly prevalent transformation in organic synthesis, significant interest lies in moving away from stoichiometric activating reagents towards catalytic methods researchgate.netucl.ac.ukcatalyticamidation.info. Catalysts such as zirconium, copper, boronic acids, and borate (B1201080) esters have emerged as attractive alternatives due to their efficiency, cost-effectiveness, and lower toxicity researchgate.netucl.ac.uk. Boric acid, for example, has been demonstrated for large-scale amidation processes, especially when coupled with azeotropic water removal ucl.ac.uk. Furthermore, the emergence of organic photoredox catalysis offers a metal-free, base-free, and additive-free approach to amide bond formation, which could be highly beneficial for the sustainable synthesis of hexadecanoyl amides organic-chemistry.org.
Beyond acylation and amidation, this compound, as an alkyl bromide, can benefit from advancements in cross-coupling reactions. Palladium-catalyzed carbocyclizations of unactivated alkyl bromides with alkenes present a route to cyclic structures, often involving auto-tandem catalysis nih.gov. Similarly, nickel-catalyzed cross-electrophile coupling reactions involving aryl bromides and alkyl bromides are being developed, offering broad substrate scope and cost-efficiency chemrxiv.orgnih.gov. Photochemical organocatalytic borylation of alkyl bromides, using visible light and organic catalysts, represents another area of innovation for introducing boron functionalities under mild conditions acs.org. These catalytic systems, while not always explicitly demonstrated with this compound, provide a blueprint for developing more efficient and selective transformations of this compound.
Integration into Flow Chemistry and Automated Synthesis
The integration of this compound chemistry into flow chemistry and automated synthesis platforms represents a significant trend for improving reaction control, safety, and scalability. Flow chemistry, also known as continuous flow or plug flow chemistry, involves conducting reactions in a continuous stream rather than in discrete batches mt.comvapourtec.com. This approach offers several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for hazardous reactions, better reproducibility, and increased efficiency mt.comvapourtec.comsyrris.commdpi.com.
For reactive compounds like this compound, which can be moisture-sensitive and highly exothermic in certain transformations, flow chemistry provides a safer and more controlled environment. The high surface-area-to-volume ratio in flow reactors significantly diminishes the risk of runaway reactions and ensures precise parameter control, leading to optimal selectivities and conversions mt.comnih.gov.
Automated synthesis systems, often coupled with flow chemistry, are transforming chemical synthesis by enabling rapid reaction discovery, optimization, and the generation of compound libraries syrris.combeilstein-journals.orgosti.govrsc.orgrsc.org. These platforms can integrate various modules for continuous processing, including mixing, reaction, and inline analysis, reducing the need for intermediate workup and isolation steps mt.comsyrris.com. The combination of flow chemistry with machine learning and artificial intelligence is poised to further accelerate drug discovery and material science by enabling faster exploration of chemical space and more efficient process development syrris.comrsc.org.
A particularly relevant application for this compound is the in situ generation of bromine or related species in continuous flow. Protocols have been developed to generate hazardous bromine (Br₂) or hypobromite (B1234621) (KOBr) from safer precursors like HBr or KBr and an oxidant (e.g., NaOCl) directly within a flow system nih.govresearchoutreach.org. This approach eliminates the need for transport and storage of molecular bromine, significantly enhancing safety and sustainability, and could be adapted for reactions where this compound is either a reactant or a product.
Exploration of Green Chemistry Principles in this compound Chemistry
The principles of green chemistry are increasingly being applied to all areas of chemical synthesis to minimize environmental impact and promote sustainability imist.masigmaaldrich.comacs.orgrsc.orgcore.ac.uk. For this compound chemistry, this involves a multi-faceted approach focusing on waste prevention, atom economy, safer solvents, and catalytic methods.
Key green chemistry principles relevant to this compound transformations include:
Waste Prevention: Designing synthetic routes that minimize or eliminate waste generation sigmaaldrich.comacs.org. This is particularly important for reactions involving acyl halides, which can produce stoichiometric amounts of hazardous byproducts.
Atom Economy: Maximizing the incorporation of all starting materials into the final product, thereby reducing byproduct formation sigmaaldrich.comacs.org. Catalytic reactions, which ideally produce only the desired product and a recyclable catalyst, inherently offer higher atom economy compared to stoichiometric reagents catalyticamidation.infoacs.org.
Less Hazardous Chemical Syntheses: Developing methods that use and generate substances with minimal toxicity to humans and the environment sigmaaldrich.com. This includes exploring alternatives to traditional Lewis acids or halogenating agents.
Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents or, ideally, eliminating them entirely sigmaaldrich.com. Research into alternative reaction media, such as water or solvent-free conditions, is a major focus imist.marsc.orgcore.ac.uk. Micellar catalysis, utilizing tailor-made surfactants, can enhance the efficacy of water as a solvent for organic synthesis, creating "nanoreactors" that boost reaction rates and selectivity rsc.org.
Catalysis: Utilizing catalytic reagents over stoichiometric ones to reduce waste and improve efficiency catalyticamidation.infosigmaaldrich.comacs.org. As discussed in Section 7.1, the shift towards catalytic acylation and amidation is a prime example of applying this principle.
Design for Energy Efficiency: Minimizing the energy requirements of chemical processes, ideally by conducting reactions at ambient temperature and pressure sigmaaldrich.com. Photochemical reactions, which utilize light as a renewable energy source, are gaining traction in this regard researchoutreach.org.
The application of these principles to this compound chemistry would involve exploring solvent-free acylation or amidation reactions, utilizing heterogeneous or organocatalysts that can be easily separated and recycled, and developing processes that generate fewer byproducts. For instance, the in situ generation of reactive species in flow reactors, as mentioned in Section 7.2, is a direct application of green chemistry to reduce hazards associated with handling and storage of toxic reagents nih.govresearchoutreach.org.
Development of this compound as a Precursor for Advanced Materials
This compound's long alkyl chain and reactive acyl bromide functionality make it an excellent precursor for the synthesis of various advanced materials, particularly those requiring lipophilic or amphiphilic characteristics.
One prominent area is the synthesis of surfactants . This compound (or its close analog, 1-bromohexadecane) is a key building block for creating a wide range of surfactants, including amino acid-based surfactants and quaternary ammonium (B1175870) compounds. For example, N-hexadecanoyl amino acid surfactants have been synthesized, with their Krafft temperature being influenced by the amino acid residue whiterose.ac.uk. Hexadecyl methyl dihydroxyethyl ammonium bromide (HMDAB), a cationic surfactant, has been synthesized using 1-bromohexadecane (B154569) as a reactant, demonstrating good solubilization, foaming, and emulsifying properties researchgate.net. Gemini surfactants, which often incorporate long alkyl chains like hexadecyl, are also synthesized for applications in enhanced oil recovery due to their ability to reduce interfacial tension and viscosity acs.org. Hexadecyltrimethylammonium bromide (CTAB), a well-known cationic surfactant, also contains a hexadecyl chain and is widely used in various applications, including as a template for nanomaterial synthesis sigmaaldrich.comfrontiersin.org.
Beyond traditional surfactants, this compound is increasingly utilized in the functionalization of nanoparticles for drug delivery and other biomedical applications. The introduction of a palmitoyl (B13399708) (hexadecanoyl) moiety to peptides or other biomolecules can enhance their association with lipid-based nanoparticles, such as poly(D,L-lactide-co-glycolide) (PLGA) and polyethylene (B3416737) glycol-PLGA (PEG-PLGA) nanoparticles ru.nl. This noncovalent functionalization improves nanoparticle stability, cellular uptake, and targeted drug delivery, as demonstrated by the use of palmitoylated cell-penetrating peptides ru.nlnih.gov. This highlights the utility of this compound in creating amphiphilic conjugates that can modify the surface properties of nanomaterials, thereby tuning their interactions with biological systems and enabling advanced functionalities like targeted delivery and improved circulation time frontiersin.orgnih.govrsc.org.
The ability to precisely introduce a long, hydrophobic chain via the acyl bromide group makes this compound a valuable tool for tailoring the properties of polymers, self-assembling systems, and other advanced soft materials where controlled lipophilicity is desired.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing Hexadecanoyl Bromide in laboratory settings?
- Methodological Answer : this compound is typically synthesized via the reaction of palmitic acid (hexadecanoic acid) with phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). The reaction is monitored by IR spectroscopy for the disappearance of the carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and the emergence of the acyl bromide C=O stretch (~1800 cm⁻¹). Purity is assessed using titration (e.g., bromine quantification via iodometric titration) and NMR spectroscopy (¹H and ¹³C signals for the acyl bromide group) .
Q. What safety protocols are critical when handling this compound in experimental workflows?
- Methodological Answer : Use engineering controls (fume hoods) to avoid inhalation and skin contact. Incompatible with strong bases/oxidizers (e.g., NaOH, KMnO₄), which may cause exothermic decomposition. Store under inert conditions (argon/nitrogen) to prevent hydrolysis. Emergency measures include immediate flushing with water for skin/eye exposure and using calcium gluconate gel for bromine burns .
Q. How can researchers verify the purity of this compound before use in synthetic applications?
- Methodological Answer : Combine chromatographic (GC-MS or HPLC) and spectroscopic methods. GC-MS identifies volatile impurities, while ¹H NMR quantifies residual solvents (e.g., dichloromethane). Titration against silver nitrate (AgNO₃) confirms bromide content stoichiometrically .
Advanced Research Questions
Q. How does this compound’s reactivity compare to other acyl bromides in nucleophilic acyl substitution reactions?
- Methodological Answer : Its long alkyl chain reduces electrophilicity compared to shorter-chain analogs (e.g., acetyl bromide), slowing reaction rates with nucleophiles like amines or alcohols. Kinetic studies under controlled conditions (e.g., in anhydrous THF at 0–25°C) can quantify this effect. Monitor reaction progress via in-situ FTIR or quenching aliquots for HPLC analysis .
Q. What experimental strategies mitigate hydrolysis of this compound in aqueous-phase applications?
- Methodological Answer : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to shuttle the acyl bromide into organic phases while reacting with aqueous nucleophiles. Alternatively, employ micellar systems (e.g., SDS micelles) to compartmentalize reactions and reduce water contact. Stability studies under varying pH and humidity guide optimal conditions .
Q. How can discrepancies in reported yields for this compound-mediated esterifications be resolved?
- Methodological Answer : Conduct systematic replication of prior studies while controlling variables (solvent purity, moisture levels, stoichiometry). Use design-of-experiments (DoE) frameworks to identify critical factors (e.g., temperature, catalyst loading). Compare NMR yields vs. isolated yields to account for purification losses .
Q. What analytical techniques are most effective for tracing this compound degradation byproducts in environmental matrices?
- Methodological Answer : Employ LC-MS/MS with electrospray ionization (ESI) to detect hydrolyzed products (e.g., hexadecanoic acid) and brominated intermediates. Couple with ion chromatography for bromide ion quantification. Spiked recovery experiments validate method accuracy in complex matrices like soil or wastewater .
Methodological Design & Data Analysis
Q. How should researchers design kinetic studies to assess this compound’s stability under varying storage conditions?
- Methodological Answer : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via HPLC-UV (220 nm) and track bromide release via ion-selective electrodes. Apply Arrhenius modeling to predict shelf-life under standard conditions .
Q. What statistical approaches are recommended for interpreting conflicting data on this compound’s catalytic efficiency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
